BMS 695735

Oncology IGF-1R signaling Drug-drug interaction

BMS 695735 is the IGF-1R inhibitor of choice for studies requiring minimal DDI artifacts. Unlike its predecessor BMS-536924, this benzimidazole was specifically optimized to eliminate potent CYP3A4 inhibition and PXR-mediated CYP3A4 induction, ensuring clean pharmacokinetic data in combination therapy experiments. With an IGF-1R IC50 of 34 nM and IR IC50 of 72 nM, it provides oral efficacy across multiple xenograft models. Select BMS 695735 for reproducible, interference-free in vivo results.

Molecular Formula C26H31ClFN7O
Molecular Weight 512.0 g/mol
CAS No. 1054315-48-8
Cat. No. B606243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 695735
CAS1054315-48-8
SynonymsBMS-695735;  BMS 695735;  BMS695735;  CHEMBL459729;  BDBM27888;  DNC008930.
Molecular FormulaC26H31ClFN7O
Molecular Weight512.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF
InChIInChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36)
InChIKeyVWELCPLMPPEKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS 695735 IGF-1R Kinase Inhibitor for Preclinical Oncology Research & Procurement


BMS 695735 (CAS 1054315-48-8) is a benzimidazole-derived small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase [1]. It was developed through systematic medicinal chemistry optimization of the earlier lead compound BMS-536924 to address ADME and drug-drug interaction liabilities [2]. The compound demonstrates in vivo oral efficacy across multiple xenograft tumor models and serves as a key preclinical reference tool within the IGF-1R inhibitor class [2].

BMS 695735 vs. Alternative IGF-1R Inhibitors: Why Generic Substitution Fails in Preclinical Studies


Generic substitution among IGF-1R inhibitors is not scientifically valid due to substantial divergence across three critical dimensions: (1) ADME and drug-drug interaction (DDI) liability profiles, where BMS 695735 was specifically engineered to eliminate the potent CYP3A4 inhibition and PXR-mediated CYP3A4 induction that plagued the predecessor BMS-536924 [1]; (2) differential selectivity for IGF-1R versus the structurally related insulin receptor (IR), which has distinct functional consequences for metabolic homeostasis and glucose regulation in model systems ; and (3) variable kinase off-target profiles that confound cross-study comparisons of phenotype and mechanism . The quantitative evidence below establishes where BMS 695735 exhibits verifiable differentiation relative to its closest analogs.

BMS 695735 Quantitative Differentiation Evidence Guide for Scientific Selection


Optimized ADME Profile and Reduced DDI Liability of BMS 695735 vs. BMS-536924

BMS 695735 was derived from BMS-536924 via a medicinal chemistry optimization program specifically targeting ADME deficiencies. The predecessor compound BMS-536924 exhibited potent CYP3A4 inhibition, PXR-mediated CYP3A4 induction, poor aqueous solubility, and high plasma protein binding—a combination of liabilities that severely limited its utility in preclinical combination studies and translation [1]. The optimized compound BMS 695735 exhibits improved ADME properties and a low risk for drug-drug interactions while retaining broad in vivo antitumor activity [1].

Oncology IGF-1R signaling Drug-drug interaction CYP3A4 ADME optimization

IGF-1R vs. Insulin Receptor Selectivity Ratio of BMS 695735 vs. Linsitinib (OSI-906)

BMS 695735 inhibits IGF-1R with an IC50 of 34 nM and exhibits approximately 2-fold selectivity over the insulin receptor (IR), with an IR IC50 of 72 nM . In contrast, Linsitinib (OSI-906), a clinical-stage dual IGF-1R/IR inhibitor, demonstrates comparable IGF-1R potency (IC50 35 nM) but markedly less IR selectivity, with an IR IC50 of 75 nM (ratio ~2.1) . This differential IR activity profile translates to distinct metabolic perturbation signatures that may affect experimental interpretation in glucose homeostasis-sensitive models.

Oncology IGF-1R signaling Insulin receptor Kinase selectivity Metabolic regulation

Kinase Off-Target Profile of BMS 695735: FAK and Lck Activity vs. Other IGF-1R Inhibitors

Beyond IGF-1R and IR, BMS 695735 exhibits measurable inhibitory activity against focal adhesion kinase (FAK; IC50 = 165 nM) and lymphocyte-specific protein tyrosine kinase (Lck; IC50 = 14 nM) . Notably, BMS 695735 shows no significant activity against PKCα, PKCδ, IKK, Akt, CDK2, CYP3A4, and PXR in selectivity panel screening . This off-target signature differs meaningfully from other IGF-1R inhibitors: BMS-754807 demonstrates minimal activity against Flt3, Lck, MK2, PKA, and PKC ; Linsitinib shows selectivity in a panel of 88 kinases with minimal off-target activity reported .

Oncology IGF-1R signaling Kinase selectivity panel FAK Lck

Oral Efficacy in Multiple Xenograft Models: Broad-Spectrum In Vivo Antitumor Activity

BMS 695735 demonstrates oral efficacy across multiple xenograft tumor models, establishing broad-spectrum in vivo antitumor activity [1]. This represents a key differentiator from predecessor compounds that lacked the combined profile of oral bioavailability and broad efficacy. While direct head-to-head in vivo comparisons with other IGF-1R inhibitors (BMS-754807, Linsitinib) are not available in the primary literature for this compound, the demonstrated in vivo efficacy across diverse models supports its utility as a preclinical tool compound for proof-of-concept studies requiring oral dosing.

Oncology Xenograft models In vivo efficacy Antitumor activity Oral bioavailability

BMS 695735 Optimal Application Scenarios for Preclinical Research and Procurement


Preclinical Combination Therapy Studies Requiring Minimal CYP3A4-Mediated DDI Confounding

BMS 695735 is the appropriate IGF-1R inhibitor selection for in vitro and in vivo combination therapy studies where drug-drug interaction artifacts must be minimized. The compound was specifically optimized to eliminate the potent CYP3A4 inhibition and PXR-mediated CYP3A4 induction that characterized BMS-536924 . In studies co-administering IGF-1R inhibition with chemotherapeutic agents or targeted therapies that are CYP3A4 substrates, BMS 695735 reduces the risk of pharmacokinetic interaction confounders that would complicate interpretation of efficacy or toxicity data.

In Vivo Xenograft Efficacy Studies Requiring Oral Dosing with Optimized ADME Properties

For researchers establishing proof-of-concept for IGF-1R inhibition in tumor xenograft models, BMS 695735 provides oral bioavailability combined with broad-spectrum antitumor activity across multiple tumor types . The compound represents an evolution beyond BMS-536924, retaining the predecessor's in vivo efficacy while addressing its ADME and DDI liabilities. This makes BMS 695735 particularly suitable for long-term oral dosing regimens in mouse xenograft studies where consistent systemic exposure and minimal metabolic interference are required.

IGF-1R Pathway Studies Requiring Lck Activity Consideration

BMS 695735 exhibits measurable inhibitory activity against Lck (IC50 = 14 nM) alongside its primary IGF-1R and IR targets . Researchers studying IGF-1R signaling in immune cell contexts, particularly T-cell receptor signaling pathways where Lck plays a critical role, should account for this off-target activity when interpreting phenotypes. Conversely, studies requiring IGF-1R inhibition with minimal Lck interference should consider alternative compounds such as BMS-754807, which demonstrates minimal Lck activity .

Comparative Pharmacology of IGF-1R/IR Dual Inhibitors

BMS 695735 serves as a valuable comparator tool for profiling the functional consequences of dual IGF-1R/IR inhibition. With an IGF-1R IC50 of 34 nM and IR IC50 of 72 nM, it exhibits a selectivity ratio comparable to Linsitinib (OSI-906; IGF-1R IC50 35 nM, IR IC50 75 nM) . These compounds can be used in parallel to dissect whether observed phenotypic effects are attributable to IGF-1R blockade, IR blockade, or combined pathway inhibition, particularly in metabolic regulation and glucose homeostasis contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS 695735

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.